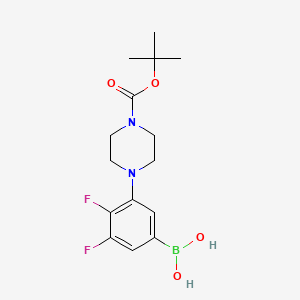

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid

Descripción general

Descripción

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a difluorophenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

Introduction of the Difluorophenyl Group: The protected piperazine is then reacted with a difluorophenyl halide under suitable conditions to introduce the difluorophenyl group.

Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The difluorophenyl ring can undergo reduction reactions under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution on the piperazine ring can introduce various functional groups.

Aplicaciones Científicas De Investigación

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid has several applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a useful tool in the study of enzyme inhibition and other biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a difluorophenyl group.

(4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid: A similar compound lacking the difluorophenyl group.

4,5-Difluorophenylboronic Acid: A compound with a difluorophenyl group but lacking the piperazine moiety.

Uniqueness

The uniqueness of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid lies in its combination of a boronic acid group, a difluorophenyl ring, and a protected piperazine moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.

Actividad Biológica

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BN2O4. Its structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in the modulation of enzyme functions.

Boronic acids like this compound typically interact with biological molecules through the formation of boronate esters. This interaction can affect various biochemical pathways, including:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites.

- Protein Interaction Modulation : They can interfere with protein-protein interactions by binding to specific amino acid residues.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties through various mechanisms. Notably, they may inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. A study on similar compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could have similar effects.

Case Studies

- Inhibition of Proteasome Activity : A study conducted on structurally related boronic acids showed that these compounds could effectively inhibit proteasome activity in vitro, leading to apoptosis in cancer cells. This suggests that this compound may possess similar inhibitory effects.

- Modulation of Retinol-Binding Protein : Research on boronic acids has also highlighted their role in modulating retinol-binding protein levels, which are implicated in metabolic disorders and obesity. The ability of this compound to influence such pathways could open avenues for therapeutic interventions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H23BN2O4 |

| Molecular Weight | 292.17 g/mol |

| Melting Point | 149 - 153 °C |

| Purity | ≥ 96% |

| Biological Activity | Effect |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation |

| Proteasome Inhibition | Induces apoptosis |

| Protein Interaction Modulation | Alters metabolic pathways |

Propiedades

IUPAC Name |

[3,4-difluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2N2O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)12-9-10(16(22)23)8-11(17)13(12)18/h8-9,22-23H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIKXHHYRQYSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.